1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
Description
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a brominated heterocyclic compound featuring a pyridine ring substituted with a pyrrolidin-3-ol group at the 2-position and a bromine atom at the 6-position. Its molecular formula is C₉H₁₁BrN₂O, with a molar mass of approximately 249.10 g/mol (estimated based on related compounds in ). The compound’s stereochemistry is significant, as enantiomers like (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS: 1264034-44-7) are commercially available for research purposes .
The bromopyridine moiety enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and catalysis. The hydroxyl group on the pyrrolidine ring contributes to hydrogen-bonding interactions, which may influence biological activity or crystallization behavior.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHTZWXAZJJPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the pyrrolidin-3-ol structure. One common method includes the reaction of 2-bromopyridine with pyrrolidine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolidin-3-ol derivatives.
Oxidation Reactions: Products include ketones or aldehydes derived from the pyrrolidin-3-ol moiety.
Reduction Reactions: Products include reduced pyridine derivatives or de-brominated compounds.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and pyridine ring are likely involved in binding interactions with biological molecules, while the pyrrolidin-3-ol moiety may contribute to the compound’s overall reactivity and biological activity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 6-bromopyridin-2-yl group in the target compound distinguishes it from analogues like 1-(2-phenylethyl)pyrrolidin-3-ol, which lacks electrophilic halogen substituents. Bromine enhances reactivity in Suzuki-Miyaura couplings, a feature absent in non-halogenated derivatives . The pyrrolidin-3-ol moiety provides a chiral center and hydrogen-bonding capability, contrasting with simpler alcohols like 1-(6-bromopyridin-2-yl)ethanol .
Biological Activity: Compounds like 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol exhibit antidotal properties against organophosphorus toxins, suggesting that the spatial arrangement of the pyrrolidine and pyridine rings is critical for bioactivity .
Synthetic Utility :
- This compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling, whereas 3-(2-bromophenyl)pyrrolidine requires Buchwald-Hartwig amination .
- Thermal decomposition pathways (e.g., carbene formation in triazolopyridines) differ significantly, with the target compound’s stability influenced by its hydroxyl group .
Physicochemical and Spectroscopic Comparisons
- Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-hydroxylated analogues like 3-(2-bromophenyl)pyrrolidine .
- Chirality : Enantiomers of the target compound (e.g., the (R) -form) are resolvable via chiral HPLC, a feature critical for asymmetric synthesis .
- Spectroscopy : The bromine atom produces distinct signals in ¹H NMR (e.g., deshielding of pyridine protons) and LC-MS (characteristic isotope pattern for bromine) .
Biological Activity
1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H11BrN2O
- CAS Number : 332135-62-3
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : The compound can interact with various receptors, potentially leading to altered signaling pathways that affect cellular processes.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cytotoxicity |
| HeLa | Data not available | Cytotoxicity |
| MCF-7 | Data not available | Cytotoxicity |
In these studies, the compound demonstrated a capacity to induce cell cycle arrest, particularly in the sub-G1 phase, suggesting its potential as a therapeutic agent against cancers resistant to conventional treatments .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of related compounds, providing insights into how modifications to the pyrrolidine or pyridine rings can enhance biological activity. For instance, substituents on the pyridine ring have been shown to influence both anticancer and antimicrobial activities significantly.
- Study on Pyrrolidine Derivatives : A study investigated various pyrrolidine derivatives for their antibacterial and antifungal activities, noting that halogen substitutions often enhanced bioactivity .
- Anticancer Mechanisms : Another study detailed the binding affinity of related compounds to matrix metalloproteinases (MMPs), suggesting potential pathways through which these compounds exert their anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
